molecular formula C9H6N2O3 B2652028 3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde CAS No. 888968-72-7

3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde

Cat. No.: B2652028
CAS No.: 888968-72-7
M. Wt: 190.158
InChI Key: CBAYJPQKYPVCHJ-UHFFFAOYSA-N
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Description

“3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of this compound involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The total synthesis of a similar compound, 1-((5-oxo-4, 5-dihydro-1,3,4-oxadiazol-2-yl) methyl)-1H-1,2,4-triazole-3-carbonyl chloride, was accomplished starting with the commercially available 1,2,4-triazole-3-carboxylic acid . The desired compound could be synthesized through N-alkylation of 1H-[1,2,4]-triazole-3-carboxylic acid which in-turn could be reacted with hydrazine monohydrate to afford the compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole has been explained .

Scientific Research Applications

Synthesis and Optical Studies

The synthesis and characterization of related oxadiazole derivatives, including their metal complexes, have been explored. For example, the study by Mekkey et al. (2020) focused on synthesizing 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes and studying their optical properties. The research found that the optical absorption of these complexes is due to indirect allowed transitions, with their energy gap and absorption coefficient being estimated, highlighting the structural and optical versatility of oxadiazole derivatives Mekkey, Mal, & Kadhim, 2020.

Catalytic Properties and Synthesis Routes

Oxadiazole derivatives have been investigated for their catalytic properties and as intermediates in chemical syntheses. Horike et al. (2008) demonstrated the size-selective Lewis acid catalysis in a microporous metal-organic framework with exposed Mn2+ coordination sites, showcasing the application of oxadiazole-related compounds in facilitating chemical transformations with high conversion yields Horike, Dincǎ, Tamaki, & Long, 2008.

Ring-Chain Tautomerism

The study of ring-chain tautomerism of oxadiazole derivatives provides insights into their structural dynamics and potential for creating novel heterocyclic ring systems. Korbonits et al. (1991) explored the tautomerism of 3,5-disubstituted 5,6,7,8-tetrahydro-3H-[1,2,4]oxadiazolo[4,3-c]pyrimidines, revealing the complex equilibrium between different structural forms and their implications for synthetic chemistry Korbonits, TóbiaAs-Héja, Simon, & Kolonits, 1991.

Novel Synthetic Routes and Biological Activities

The development of new synthetic routes to oxadiazole derivatives and their evaluation for potential biological activities has been a significant area of research. Bohle and Perepichka (2009) described a new route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide, highlighting the chemical versatility and potential applications of oxadiazole derivatives in designing bioactive molecules Bohle & Perepichka, 2009.

Future Directions

The future directions for “3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde” could involve further exploration of its potential biological activities. Given the wide range of biological activities exhibited by oxadiazoles, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-2-1-3-7(4-6)8-10-9(13)14-11-8/h1-5H,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAYJPQKYPVCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC(=O)N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add PCC (5.22 g, 24.2 mmol) to a solution of 3-(3-hydroxymethyl-phenyl)-4H-[1,2,4]oxadiazol-5-one (3.10 g, 16.1 mmol) in tetrahydrofuran:dichloromethane (125 mL:125 mL) and stir. After 4 hours concentrate under reduced pressure to give a residue. Purify the residue by flash chromatography eluting with ethyl acetate:hexanes:acetic acid (50%:50%:0.1%) to yield the title product as a white solid (2.20 g, 72%): 1H NMR (DMSO-d6) δ 7.83 (t, 1H), 8.10-8.17 (m, 2H), 8.35 (m, 1H), 10.09 (s, 1H), 13.15 (bs, 1H).
Name
Quantity
5.22 g
Type
reactant
Reaction Step One
Name
3-(3-hydroxymethyl-phenyl)-4H-[1,2,4]oxadiazol-5-one
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

Add pyrdinium chloro chromate (5.22 g, 24.2 mmol) to a solution of 3-(3-hydroxymethyl-phenyl)-4H-[1,2,4]oxadiazol-5-one (3.10 g, 16.1 mmol) in tetrahydrofuran:dichloromethane (125 mL:125 mL) and stir. After 4 hours concentrate under reduced pressure to give a residue. Purify the residue by flash chromatography eluting with ethyl acetate:hexanes:acetic acid (50%:50%:0.1%) to yield the title product as a white solid (2.20 g, 72%): 1H NMR (DMSO-d6) δ 7.83 (t, 1H), 8.10-8.17 (m, 2H), 8.35 (m, 1H), 10.09 (s, 1H), 13.15 (bs, 1H).
Quantity
5.22 g
Type
reactant
Reaction Step One
Name
3-(3-hydroxymethyl-phenyl)-4H-[1,2,4]oxadiazol-5-one
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Yield
72%

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